molecular formula C14H20N2O5S2 B4573351 2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole

2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B4573351
M. Wt: 360.5 g/mol
InChI Key: XMGBHPMPRKMJBG-UHFFFAOYSA-N
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Description

2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that includes both sulfonyl and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach is to start with the indole core, which is then functionalized through a series of reactions including sulfonylation and morpholine substitution. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and other process aids could be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding a simpler indole derivative.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler indole derivatives.

Scientific Research Applications

2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonyl-containing enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: Its functional groups can be exploited in the design of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and morpholine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(methylsulfonyl)-5-(morpholin-4-yl)-1H-indole: A similar compound lacking the dihydro component, which may have different reactivity and stability.

    2-methyl-1-(methylsulfonyl)-5-(piperidin-4-ylsulfonyl)-2,3-dihydro-1H-indole: A compound with a piperidine group instead of morpholine, which could affect its biological activity and chemical properties.

Uniqueness

The presence of both sulfonyl and morpholine groups in 2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and potential for diverse applications, particularly in fields requiring specific interactions with biological targets or materials with unique properties.

Properties

IUPAC Name

4-[(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-11-9-12-10-13(3-4-14(12)16(11)22(2,17)18)23(19,20)15-5-7-21-8-6-15/h3-4,10-11H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGBHPMPRKMJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-(methylsulfonyl)-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole
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